molecular formula C11H22N2O2 B1391342 (3R,4R)-3-(Boc-amino)-4-methylpiperidine CAS No. 250275-22-0

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Cat. No.: B1391342
CAS No.: 250275-22-0
M. Wt: 214.3 g/mol
InChI Key: SBAAVGHNGCRJNY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Boc-amino)-4-methylpiperidine can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is 4-methylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced derivatives of the piperidine ring.

Scientific Research Applications

(3R,4R)-3-(Boc-amino)-4-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Boc-amino)-4-methylpiperidine largely depends on its role in specific reactions. As a protected amine, it can serve as a precursor to free amines, which are crucial in various biochemical pathways. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, facilitating biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-amino-4-methylpiperidine: The unprotected version of the compound.

    (3R,4R)-3-(Fmoc-amino)-4-methylpiperidine: Another protected form with a fluorenylmethyloxycarbonyl (Fmoc) group.

    (3R,4R)-3-(Cbz-amino)-4-methylpiperidine: Protected with a benzyloxycarbonyl (Cbz) group.

Uniqueness

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is unique due to its Boc protection, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181598
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-22-0
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250275-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 2
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 3
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 4
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 5
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 6
(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.